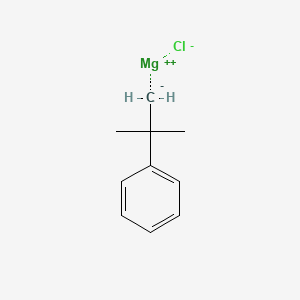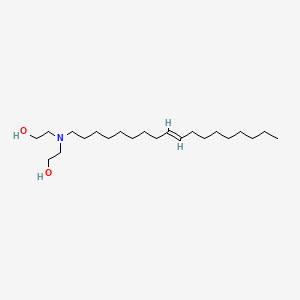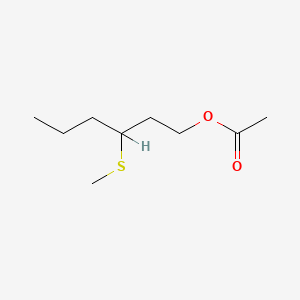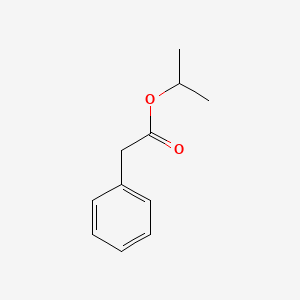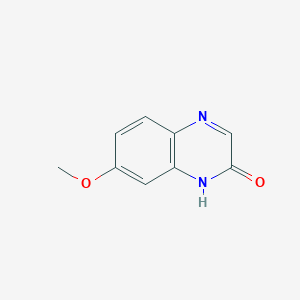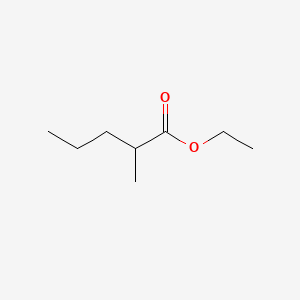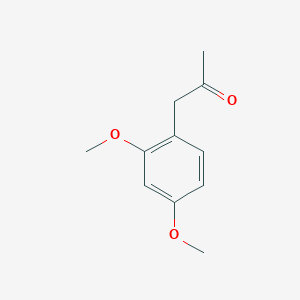
1-(2,4-Dimethoxyphenyl)propan-2-one
Vue d'ensemble
Description
“1-(2,4-Dimethoxyphenyl)propan-2-one” is a chemical compound with the molecular formula C11H14O3 . It is also known by other names such as Propiophenone, 2’,4’-dimethoxy- and 2’,4’-Dimethoxypropiophenone .
Molecular Structure Analysis
The molecular structure of “1-(2,4-Dimethoxyphenyl)propan-2-one” can be viewed as a 2D Mol file or as a computed 3D SD file . The IUPAC Standard InChI is InChI=1S/C11H14O3/c1-4-10(12)9-6-5-8(13-2)7-11(9)14-3/h5-7H,4H2,1-3H3 .Applications De Recherche Scientifique
1. Transaminase-Mediated Synthesis
- Summary of Application: This compound is used in the synthesis of enantiopure drug-like 1-(3′,4′-disubstituted phenyl)propan-2-amines . These amines are constituents in approximately 40% of all active pharmaceutical ingredients .
- Methods of Application: The synthesis involves the use of immobilised whole-cell biocatalysts with ®-transaminase activity . The ®-enantiomers could be produced with 88–89% conversion and >99% ee, while the (S)-enantiomers could be selectively obtained as the unreacted fraction of the corresponding racemic amines in kinetic resolution with >48% conversion and >95% ee .
- Results or Outcomes: The process offers an environmentally and economically attractive method for the direct synthesis of pharmaceutically relevant disubstituted 1-phenylpropan-2-amine derivatives starting from prochiral ketones .
2. Antimicrobial Study
- Summary of Application: This compound is used in the synthesis of (2E)-3-(2,6-dichlorophenyl)-1-(4-methoxyphenyl)-prop-2-en-1-one . This synthesized compound has been screened for antimicrobial activity and it shows moderate antimicrobial activity .
- Methods of Application: The compound was synthesized and its final structures were confirmed after diffracting this on a single-crystal X-ray diffractometer .
- Results or Outcomes: The synthesized compound possesses moderate antimicrobial activity against selected pathogens for study .
3. Tyrosinase Inhibitor
- Summary of Application: 1-(2,4-Dimethoxyphenyl)propan-2-one is a novel tyrosinase inhibitor with strong depigmenting effects .
- Methods of Application: The compound was screened from a library of plant extracts for mushroom tyrosinase inhibitors .
- Results or Outcomes: The compound showed strong depigmenting effects, making it potentially useful in the treatment of hyperpigmentation disorders .
4. Mass Spectrometry
- Summary of Application: This compound is used in mass spectrometry for the identification and quantification of chemicals in a sample .
- Methods of Application: The compound is ionized and then separated based on their mass to charge ratio .
- Results or Outcomes: The mass spectrum of the compound is obtained, which can be used for its identification and quantification .
5. Enantioselective Synthesis
- Summary of Application: This compound is used in the enantioselective synthesis of (S)-salsolidine .
- Methods of Application: The synthesis involves the addition of MeLi to imine 7 catalyzed by chiral oxazolidine 29 .
- Results or Outcomes: The process offers an environmentally and economically attractive method for the synthesis of enantiopure amines .
Propriétés
IUPAC Name |
1-(2,4-dimethoxyphenyl)propan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-8(12)6-9-4-5-10(13-2)7-11(9)14-3/h4-5,7H,6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDUYRQGNBYKUAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=C(C=C(C=C1)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10343758 | |
| Record name | 1-(2,4-dimethoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)propan-2-one | |
CAS RN |
831-29-8 | |
| Record name | 1-(2,4-dimethoxyphenyl)propan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10343758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



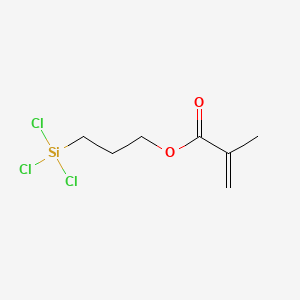
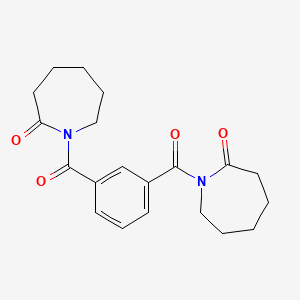
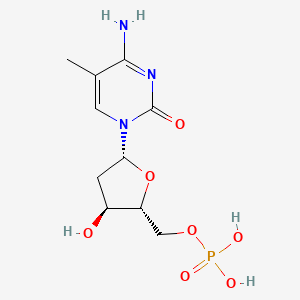
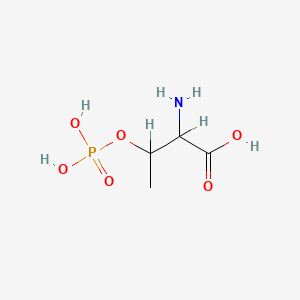

![1-Propanamine, 3-[2-(dimethylamino)ethoxy]-N,N-dimethyl-](/img/structure/B1583392.png)
